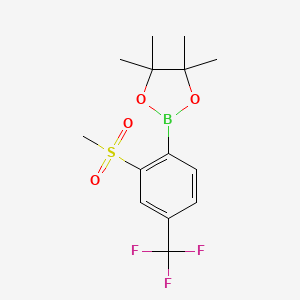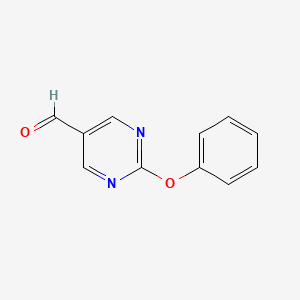
2-Phenoxypyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxypyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Phenoxypyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the preparation of 2-phenoxypyrimidine-5-carboxylic acid, which is then converted to the aldehyde form using reagents such as EDC and HOBt in DMF .
Chemical Reactions Analysis
2-Phenoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of pyrimidine derivatives can be achieved using oxidizing agents like potassium permanganate, which converts the 2-methyl group side chain to a carboxyl group . Substitution reactions involving pyrimidine derivatives often use reagents such as amidines and ketones under specific conditions to form substituted pyrimidines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Phenoxypyrimidine-5-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Pyrimidine derivatives, including this compound, are known for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties . They are used in the development of new drugs and therapeutic agents targeting various diseases. Additionally, pyrimidine derivatives are employed in the synthesis of fused pyrimidines, which have applications in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of 2-Phenoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some pyrimidine-based drugs function by blocking the molecular chaperone mediation, inducing autophagy, and leading to the degradation of specific proteins . This mechanism is crucial in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-Phenoxypyrimidine-5-carbaldehyde can be compared with other similar compounds, such as 4-aminopyrimidine-5-carbaldehyde and 2-phenoxypyrimidine-5-carboxylic acid. These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives .
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicinal chemistry. Its unique chemical properties and reactivity make it a valuable compound for the development of new therapeutic agents and the study of various biological processes.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-phenoxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-6-12-11(13-7-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
IMIDXRYOZBVWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


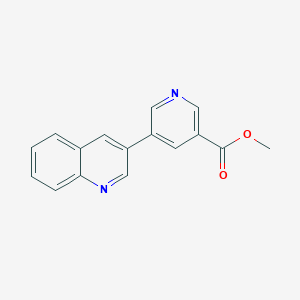
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
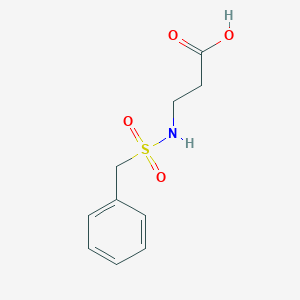
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
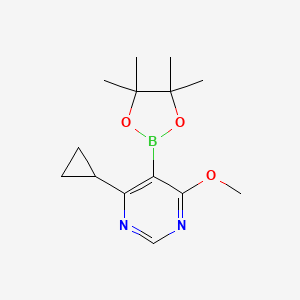
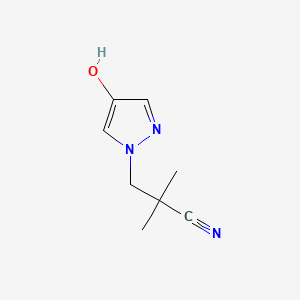

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)

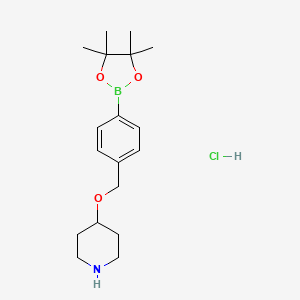
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
